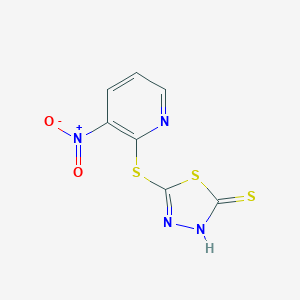![molecular formula C9H14N4O2 B186421 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one CAS No. 62627-00-3](/img/structure/B186421.png)
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one, also known as DOET, is a synthetic compound belonging to the family of oxazolotriazinones. DOET has been studied extensively for its potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one also has some affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. The exact mechanism of action of 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one is not fully understood, but it is thought to involve the activation of intracellular signaling pathways.
Biochemische Und Physiologische Effekte
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one also has psychoactive effects, including altered perception, mood, and thought processes. These effects are thought to be mediated by the activation of the 5-HT2A receptor in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor. However, 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one also has some limitations, including its relatively short duration of action and the potential for adverse effects such as cardiovascular and psychotropic effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one and related compounds. One area of interest is the development of more selective and potent partial agonists for the 5-HT2A receptor, which could be used to further elucidate the role of this receptor in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one and related compounds, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Synthesemethoden
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one can be synthesized using various methods, including the reaction of 2-amino-5-chlorobenzonitrile with diethylamine and triethylorthoformate. Another method involves the reaction of 2-amino-5-chlorobenzonitrile with N,N-diethylformamide dimethyl acetal and ammonium carbonate.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been used in scientific research as a tool to investigate the function of certain receptors in the brain. Specifically, 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been used to study the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has also been used to study the role of the 5-HT2A receptor in mediating the effects of psychedelic drugs.
Eigenschaften
CAS-Nummer |
62627-00-3 |
|---|---|
Produktname |
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
Molekularformel |
C9H14N4O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(diethylamino)-6,7-dihydro-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C9H14N4O2/c1-3-12(4-2)7-10-8(14)13-5-6-15-9(13)11-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
AHCRTDCKCIZXLI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=O)N2CCOC2=N1 |
Kanonische SMILES |
CCN(CC)C1=NC(=O)N2CCOC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)











